N-methylpyrimidine-2-sulfonamide
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Overview
Description
N-methylpyrimidine-2-sulfonamide is an organosulfur compound with the molecular formula C5H7N3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The sulfonamide group attached to the pyrimidine ring makes it a valuable compound in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylpyrimidine-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-methylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-methylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-methylpyridine-2-sulfonamide
- Pyridine-2-sulfonic acid methylamide
- Sulfonimidates
Uniqueness
N-methylpyrimidine-2-sulfonamide is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications .
Properties
Molecular Formula |
C5H7N3O2S |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
N-methylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C5H7N3O2S/c1-6-11(9,10)5-7-3-2-4-8-5/h2-4,6H,1H3 |
InChI Key |
GXVLSPWCEKDHLG-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=NC=CC=N1 |
Origin of Product |
United States |
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